molecular formula C22H22FN3O B3004978 N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900001-63-0

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3004978
CAS No.: 900001-63-0
M. Wt: 363.436
InChI Key: JXKXVWFVHCBDGX-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-a]pyrazine core fused with a pyrrole ring, substituted at the 1-position with a 4-fluorophenyl group and at the carboxamide position with a 3,4-dimethylphenyl moiety. Its molecular formula is C22H23FN3O (molecular weight ≈ 364.44 g/mol).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-15-5-10-19(14-16(15)2)24-22(27)26-13-12-25-11-3-4-20(25)21(26)17-6-8-18(23)9-7-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKXVWFVHCBDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and fluorobenzene derivatives. The key steps may involve:

    Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic aromatic substitution or other suitable methods.

    Amidation: Formation of the carboxamide group through reactions with carboxylic acid derivatives or their activated forms.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced forms, such as amines or alcohols.

    Substitution: Introduction of different substituents on the aromatic rings or the pyrrolopyrazine core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Ring Systems and Substitution Patterns

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound Pyrrolo[1,2-a]pyrazine 1-(4-Fluorophenyl); 2-(3,4-dimethylphenyl) ~364.44 High rigidity; potential CNS activity
1-(4-Fluorophenyl)-N-(tert-butyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine 1-(4-Fluorophenyl); 2-(tert-butyl) 315.39 Reduced steric hindrance; higher solubility
Pyrazoline derivatives (e.g., 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) Pyrazoline (non-fused) 3-(4-Fluorophenyl); 5-phenyl ~270.30 Flexible core; lower metabolic stability
Tetrahydropyrazino[1,2-a]indole carboxamides (e.g., (S)-N-(Furan-2-ylmethyl) derivatives) Pyrrolo-pyrazine fused indole 3-carboxamide (furan-2-ylmethyl) ~350–400 Enhanced π-stacking; possible dual receptor binding
Key Observations:
  • Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk absent in the tert-butyl analog , which may reduce off-target interactions but lower solubility.
Key Insights:
  • Fluorophenyl Role : The 4-fluorophenyl group in the target compound is a common motif in sigma receptor ligands (e.g., ), suggesting possible interactions with dopamine pathways or neurological targets.
  • Dimethylphenyl vs. tert-Butyl : The tert-butyl analog may exhibit faster metabolism due to reduced steric protection, whereas the dimethylphenyl group in the target compound could enhance metabolic stability.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The tert-butyl analog (logP ≈ 3.1) likely has higher aqueous solubility than the target compound (estimated logP ≈ 4.2) due to reduced hydrophobicity.
  • Metabolic Stability : The trifluoromethyl-pyrrolo-pyrazine derivative highlights that electron-withdrawing groups (e.g., CF3) improve stability compared to dimethylphenyl.

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolo[1,2-a]pyrazine Core : This involves cyclization reactions using appropriate precursors under controlled conditions.
  • Introduction of the Fluorophenyl Group : Achieved through substitution reactions.
  • Attachment of the Dimethylphenyl Group : Often accomplished using palladium-catalyzed cross-coupling reactions.

Antitumor Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit significant antitumor activity. These compounds have been shown to inhibit various kinases associated with cancer proliferation:

  • BRAF(V600E) : Inhibitors targeting this mutation have demonstrated efficacy in melanoma treatment.
  • EGFR : Compounds that inhibit this receptor have potential in lung cancer therapies.
  • Aurora-A Kinase : Inhibition leads to reduced cell division rates in cancer cells.

Anti-inflammatory and Antibacterial Properties

Pyrrolo[1,2-a]pyrazine derivatives have also been noted for their anti-inflammatory and antibacterial effects. Studies revealed that certain compounds can modulate inflammatory pathways and exhibit activity against various bacterial strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups significantly influences the biological activity. For instance:
    • Dimethyl Groups : Enhance lipophilicity and improve cellular uptake.
    • Fluorine Substitution : Increases binding affinity to target proteins due to favorable interactions.
Compound ModificationEffect on Activity
Addition of Dimethyl GroupIncreased potency against kinases
Fluorine SubstitutionEnhanced binding affinity

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antitumor Study : A derivative exhibited IC50 values in the nanomolar range against BRAF(V600E) mutant cells, indicating strong potential as an anticancer agent.
  • Anti-inflammatory Research : Another study demonstrated that a related compound significantly reduced TNF-alpha levels in vitro, showcasing its anti-inflammatory properties.
  • Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, with some showing MIC values below 10 µg/mL.

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